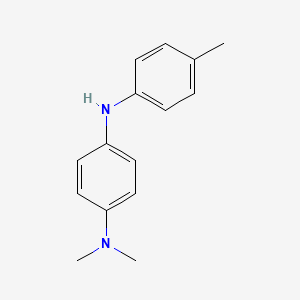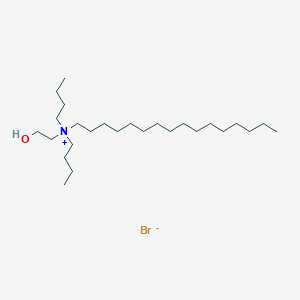
1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged nitrogen atom, which allows it to interact with both hydrophobic and hydrophilic substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (N,N-dibutyl-N-(2-hydroxyethyl)amine) and hexadecyl bromide.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 60°C) to ensure complete quaternization.
Procedure: The tertiary amine is dissolved in the solvent, and the alkyl halide is added dropwise. The reaction mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Addition: The reactants are continuously fed into the reactor.
Temperature Control: The reaction temperature is carefully controlled to optimize the reaction rate and yield.
Purification: The product is purified using techniques such as crystallization or distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or sulfate, to form different salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous solutions with the desired anion source (e.g., sodium chloride for chloride substitution).
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Reactions: Different quaternary ammonium salts.
Hydrolysis: Breakdown products such as alcohols and amines.
科学研究应用
1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential antimicrobial properties and used in formulations for disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用机制
The mechanism of action of 1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide is primarily based on its surfactant properties. The compound interacts with lipid membranes, disrupting their structure and leading to cell lysis. This is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by disrupting their cell membranes.
Molecular Targets and Pathways
Lipid Membranes: The hydrophobic tail of the compound interacts with the lipid bilayer, while the positively charged nitrogen interacts with the negatively charged components of the membrane.
Protein Solubilization: The compound can solubilize membrane proteins, making it useful in biochemical studies.
相似化合物的比较
1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a different alkyl chain length and substituents.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, commonly used as a disinfectant.
Dodecyltrimethylammonium Bromide (DTAB): Another quaternary ammonium compound with a shorter alkyl chain.
属性
CAS 编号 |
160653-08-7 |
|---|---|
分子式 |
C26H56BrNO |
分子量 |
478.6 g/mol |
IUPAC 名称 |
dibutyl-hexadecyl-(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C26H56NO.BrH/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24-27(25-26-28,22-8-5-2)23-9-6-3;/h28H,4-26H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
ZFSQPNFNTNJJSU-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
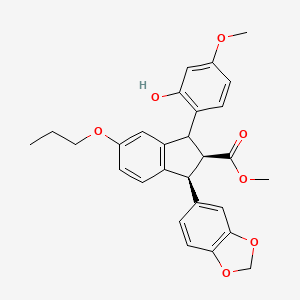
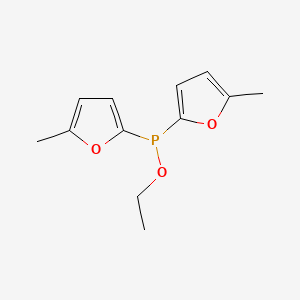
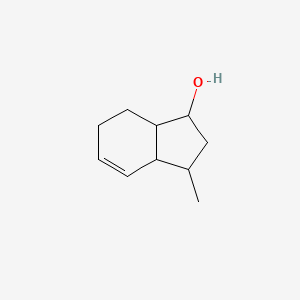
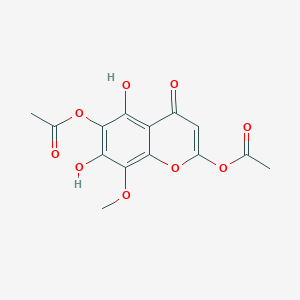
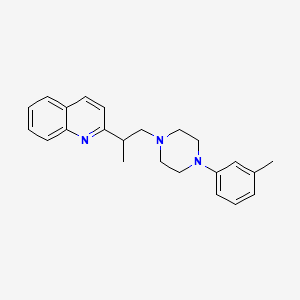
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
